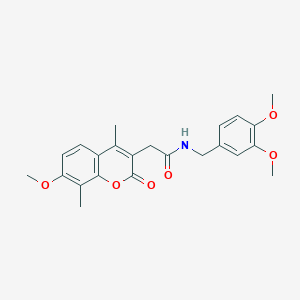![molecular formula C23H25NO4 B11381050 7-ethyl-3-(2-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11381050.png)
7-ethyl-3-(2-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common route includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chromene intermediate. This intermediate is then subjected to cyclization with an appropriate amine to yield the final oxazine product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and green chemistry principles are often employed to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential as a drug candidate.
Wirkmechanismus
The mechanism by which 7-ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromeno[6,7-e][1,3]oxazines: Other compounds in this class share similar structural features and biological activities.
Flavonoids: These compounds also contain a chromene core and exhibit diverse biological activities.
Uniqueness
7-Ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methoxyphenyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C23H25NO4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
7-ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H25NO4/c1-5-18-14(2)19-10-17-12-24(11-16-8-6-7-9-20(16)26-4)13-27-21(17)15(3)22(19)28-23(18)25/h6-10H,5,11-13H2,1-4H3 |
InChI-Schlüssel |
XCOUKVPIXBNCCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=CC=C4OC)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-carbamoylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11380969.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B11380978.png)
![6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380981.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11380987.png)

![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide](/img/structure/B11380996.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea](/img/structure/B11381013.png)
![N-(3-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11381019.png)
![2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11381027.png)
![2-Methylpropyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11381030.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11381033.png)
![1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381036.png)
![3-[2-(2-Methoxyphenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one](/img/structure/B11381039.png)

